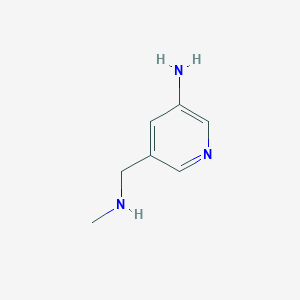

5-((Methylamino)methyl)pyridin-3-amine

Description

5-((Methylamino)methyl)pyridin-3-amine is a pyridine-based compound featuring a methylamino-methyl substituent at the 5-position and an amine group at the 3-position. Pyridine derivatives are widely studied for their electronic properties, hydrogen-bonding capabilities, and applications in drug discovery .

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-(methylaminomethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3,8H2,1H3 |

InChI Key |

XAKXPMXCDCUYRH-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CN=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation reaction of diethyl malonate with sodium and 3-nitro-5-chloropyridine, followed by a reduction reaction . Another method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Alkylation and Acylation

-

Reacts with alkyl halides (e.g., benzyl bromide) in DMF at 70°C using Cs₂CO₃ as a base, yielding N-alkylated derivatives (e.g., N-benzyl-5-((methylamino)methyl)pyridin-3-amine) with ~85% efficiency .

-

Acylation with acetyl chloride in dichloromethane (DCM) at room temperature produces N-acetylated products (e.g., N-acetyl-5-((methylamino)methyl)pyridin-3-amine) in 70–75% yield .

Condensation with Carbonyl Compounds

-

Reacts with formaldehyde (HCHO) to form hydroxymethylated intermediates , which cyclize into stable heterocycles (e.g., imidazolidines) under acidic conditions .

-

With aldehydes like benzaldehyde, it undergoes Schiff base formation in ethanol at reflux, generating imine derivatives in 60–65% yield .

Cross-Coupling Reactions

The pyridine ring and amine groups participate in Pd-mediated coupling:

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Buchwald–Hartwig Amination | Pd(OAc)₂, Xantphos, K₃PO₄, toluene | 78–82% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1) | 65–70% |

Acid-Base Reactivity

-

The primary amine (position 3) acts as a Brønsted base, forming water-soluble hydrochlorides with HCl in ethanol (pH < 3) .

-

The methylaminomethyl group participates in intramolecular hydrogen bonding , stabilizing intermediates during cyclization reactions .

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ in acetic acid converts the methylamino group to a nitroso derivative (65% yield) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though this is less common due to steric hindrance .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

5-((Methylamino)methyl)pyridin-3-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to form derivatives makes it valuable for developing drugs targeting neurological and metabolic disorders. The methylamino group enhances its reactivity, allowing for the construction of complex molecules essential in drug development.

Therapeutic Potential

Research is ongoing to evaluate the therapeutic roles of this compound. Interaction studies are crucial for understanding its binding affinity to various biological targets, including enzymes and receptors. These studies can elucidate its mechanism of action and efficacy as a drug candidate. For instance, investigations into its inhibitory effects on specific kinases have shown promise for developing targeted therapies .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex organic compounds. It can participate in various chemical reactions, including oxidation and reduction processes, which yield different functionalized derivatives. This versatility makes it a valuable tool in synthetic organic chemistry.

Biological Research

Biological Activity Studies

The compound is being studied for its potential biological activities, including anti-cancer properties and enzyme inhibition. For example, structural analogs have been evaluated for their effectiveness against cancer cell lines, revealing insights into their pharmacological profiles . The unique structural attributes of this compound allow it to interact with biomolecules in ways that can modulate biological pathways.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s methylamino-methyl group distinguishes it from other pyridin-3-amine derivatives. Key analogs include:

Key Observations :

- Electronic Effects: The methylamino-methyl group in the target compound likely increases electron density at the pyridine ring, enhancing nucleophilicity compared to methoxy or trifluoromethyl substituents .

- Steric Hindrance : Bulky substituents (e.g., aryl groups in ) reduce reactivity in cross-coupling reactions, whereas smaller groups (e.g., methyl in ) favor synthetic versatility.

Biological Activity

5-((Methylamino)methyl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H12N4

- Molecular Weight : 164.21 g/mol

- Structure : The compound features a pyridine ring with a methylaminomethyl group at the 3-position, which enhances its reactivity and ability to form various derivatives.

Studies have focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for elucidating its potential therapeutic roles. For instance, investigations into its effects on specific enzymes or receptors can provide insights into its mechanism of action and efficacy as a drug candidate.

Antiproliferative Activity

In cell-based studies, this compound exhibited antiproliferative activity against several tumor cell lines, including DLD-1, T24, and SH-SY-5Y. This suggests that the compound may have potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse reactivity profiles compared to similar compounds. A comparative analysis of structurally related compounds is summarized in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)pyridine | Dimethylamino group at position 4 | Nucleophilic catalyst in organic reactions |

| 5-Methylpyridin-3-amine | Methyl group at position 5 | Intermediate in pharmaceutical synthesis |

| 2-Aminomethylpyridine | Aminomethyl group at position 2 | Potential anti-cancer properties |

| 3-(Aminomethyl)pyridine | Aminomethyl group at position 3 | Involved in enzyme inhibition |

This table highlights the varying biological activities associated with different structural modifications within the pyridine class.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, including:

- Reactions with Common Reagents : Utilizing oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can facilitate the formation of this compound.

- Palladium-Catalyzed Reactions : The compound can also be synthesized via Suzuki cross-coupling reactions, allowing for the introduction of various substituents on the pyridine ring .

In Vivo Studies

In vivo pharmacokinetic studies have been conducted to assess the bioavailability and metabolic stability of related compounds. For instance, certain derivatives showed promise with moderate clearance rates and favorable half-lives, indicating their potential for further development in therapeutic applications .

Clinical Relevance

Research into the clinical relevance of compounds similar to this compound has shown that modifications at specific positions can significantly affect potency and selectivity against target proteins, such as kinases involved in cancer signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((Methylamino)methyl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination or condensation reactions. For example, pyridin-3-amine derivatives are often prepared by reacting 5-aminopyridine precursors with methylamine derivatives in the presence of reducing agents like sodium cyanoborohydride. Purification typically involves silica gel chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) to achieve >90% yield .

- Optimization : Reaction pH (7–9), temperature (20–40°C), and stoichiometric ratios (1:1.2 amine:aldehyde) are critical. Monitor intermediates via TLC or LCMS (e.g., m/z 428 [M+H]+) to confirm progress .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- LCMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Retention time ~0.61 minutes under SQD-FA05 conditions .

- NMR : Key signals include δ 2.35 ppm (s, 3H, N-CH3), δ 3.75 ppm (s, 2H, CH2-NH), and aromatic protons at δ 7.2–8.1 ppm .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 55.2%, H: 6.7%, N: 23.4%) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound derivatives?

- Methodology :

- Descriptor Selection : Use MOE software to calculate steric (e.g., SMR), electronic (HOMO/LUMO), and lipophilic (Log P) parameters. For pyridine derivatives, Log P values between 1.2–2.5 correlate with enhanced antibacterial activity .

- Validation : Select models with r² > 0.85 and cross-validated q² > 0.6. Prioritize terms like molar refractivity (SMR) and polar surface area (PSA) for membrane permeability predictions .

Q. How to resolve discrepancies in spectral data during structural characterization?

- Case Study : If LCMS shows unexpected m/z peaks (e.g., +16 Da), consider oxidation byproducts. Confirm via H₂O₂ quenching experiments or alternative purification (e.g., preparative HPLC with 0.1% TFA) .

- Advanced NMR Techniques : Use 2D COSY or HSQC to distinguish overlapping signals from regioisomers. For example, NOESY can confirm spatial proximity of the methylamino group to pyridine protons .

Q. What strategies improve metabolic stability in this compound derivatives?

- Approach :

- Enzymatic Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LCMS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Metabolite Identification : Detect phase I metabolites (e.g., N-demethylation products) using high-resolution MS and isotope labeling .

Contradictions and Solutions

- Synthesis Yield Variability : Patent data reports >90% yields using silica gel chromatography , but lab-scale reactions may yield 70–80% due to byproduct formation. Optimize solvent polarity (e.g., methanol content ≤10%) and use scavengers (e.g., molecular sieves) .

- Biological Activity : While QSAR models emphasize lipophilicity , fluorinated analogs (e.g., CF₃-substituted) show enhanced fungicidal activity despite higher Log P (~3.0), suggesting target-specific exceptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.